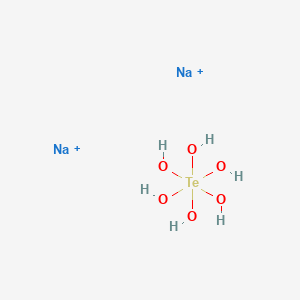
Telluric acid (H6TeO6), disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telluric acid (H6TeO6) is a chemical compound consisting of tellurium, hydrogen, and oxygen. It is the highest oxidized form of tellurium and is often found as a white crystalline solid. The disodium salt of telluric acid is formed when telluric acid reacts with sodium hydroxide, resulting in a compound with the formula Na2H4TeO6.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Telluric acid can be synthesized by oxidizing tellurium dioxide (TeO2) with strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods: In industrial settings, telluric acid is often produced by reacting tellurium with powerful oxidizing agents in aqueous solutions. The resulting telluric acid is then neutralized with sodium hydroxide to form the disodium salt.
Types of Reactions:
Oxidation: Telluric acid can act as an oxidizing agent, reacting with various reducing agents to form tellurium dioxide (TeO2) or elemental tellurium (Te).
Reduction: It can be reduced to lower oxidation state compounds such as tellurous acid (H2TeO3) or tellurium dioxide (TeO2).
Substitution: The disodium salt of telluric acid can undergo substitution reactions with various reagents, leading to the formation of different tellurium-containing compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen sulfide (H2S) and hydroiodic acid (HI).
Substitution: Sodium hydroxide (NaOH) for neutralization reactions.
Major Products Formed:
Oxidation: Tellurium dioxide (TeO2), elemental tellurium (Te).
Reduction: Tellurous acid (H2TeO3), tellurium dioxide (TeO2).
Substitution: Various tellurium-containing compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Telluric acid and its disodium salt have several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in the development of new pharmaceuticals.
Industry: Employed in the production of tellurium-based materials and catalysts.
Mecanismo De Acción
Telluric acid is similar to other tellurium-containing compounds such as tellurous acid (H2TeO3) and tellurium dioxide (TeO2). it is unique in its high oxidation state and strong oxidizing properties. These characteristics make it particularly useful in various chemical reactions and industrial applications.
Comparación Con Compuestos Similares
Tellurous acid (H2TeO3)
Tellurium dioxide (TeO2)
Elemental tellurium (Te)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
InChI |
InChI=1S/2Na.H6O6Te/c;;1-7(2,3,4,5)6/h;;1-6H/q2*+1; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROCJYOJZJHFLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Te](O)(O)(O)(O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6Na2O6Te+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20730-46-5 |
Source


|
| Record name | Telluric acid (H6TeO6), disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020730465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![c-[4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1514564.png)






![2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B1514581.png)
![2-Bromo-6-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B1514589.png)

![7-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1514591.png)
